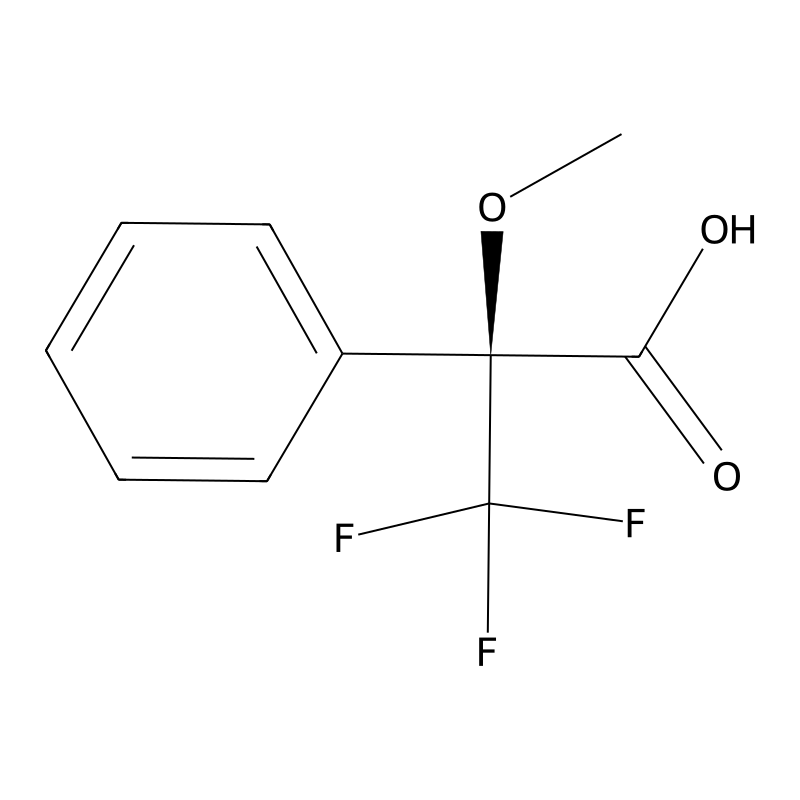

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mosher Ester Analysis

Mosher ester analysis is a technique widely used in organic chemistry to determine the stereochemistry of chiral secondary alcohols. It involves reacting the alcohol with Mosher's acid to form a diastereomeric ester. These diastereomers differ only in the configuration around the chiral center and exhibit distinct chemical shifts in their nuclear magnetic resonance (NMR) spectra. By comparing the chemical shifts of the diastereomeric esters, chemists can assign the absolute configuration of the original alcohol.

Mosher Amide Analysis

Similar to Mosher ester analysis, Mosher amide analysis is employed to determine the stereochemistry of chiral secondary amines. In this method, the amine reacts with Mosher's acid to form diastereomeric amides. Again, the diastereomers exhibit distinct NMR signals, allowing for the assignment of the absolute configuration of the amine.

Advantages of Mosher Acid

Mosher's acid offers several advantages over other methods for determining stereochemistry:

- Sensitivity: Mosher acid is highly sensitive and can be used with very small amounts of sample.

- Specificity: The diastereomeric derivatives formed by Mosher's acid are often well-separated in NMR spectra, leading to accurate stereochemical assignments.

- Broad applicability: Mosher acid can be used with a wide range of secondary alcohols and amines.

- Simple procedure: The derivatization reaction with Mosher's acid is relatively simple and can be performed under mild conditions. []

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a chiral compound with the molecular formula CHFO and a molecular weight of 234.17 g/mol. It features a methoxy group and a trifluoromethyl group attached to a phenylacetic acid backbone, making it a valuable reagent in organic synthesis, particularly in the determination of enantiomeric purity of alcohols and amines. Its unique structure allows it to form diastereomeric derivatives with chiral substrates, facilitating stereochemical analysis .

Mosher's acid's mechanism of action relies on the steric interaction between the bulky trifluoromethyl and methoxy groups with the substituents on the chiral center of the alcohol or amine during the formation of the diastereomeric esters and amides. This interaction affects the electronic environment around the carbonyl group, leading to subtle differences in the chemical shifts of the diastereomers in NMR spectra [].

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is primarily used as a chiral derivatizing agent. It reacts with alcohols and amines to form esters and amides, respectively. The reaction typically proceeds via direct esterification, yielding good yields of the corresponding esters . The formation of these derivatives allows for the determination of enantiomeric composition through various analytical techniques, including NMR spectroscopy .

The synthesis of (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid can be achieved through several methods:

- Direct Esterification: This method involves reacting the free acid with alcohols in the presence of an acid catalyst to form esters .

- Chiral Resolution: Enantiomers can be resolved using chiral chromatography or by forming diastereomeric salts with chiral bases.

- Starting Materials: The synthesis often begins with commercially available starting materials such as phenylacetic acid derivatives and trifluoromethylating agents.

(S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid is widely used in:

- Chiral Analysis: It serves as a crucial reagent in determining the enantiomeric composition of various organic compounds.

- Pharmaceutical Development: Its derivatives are used in drug design to enhance selectivity and potency.

- Synthetic Organic Chemistry: It acts as a versatile building block in the synthesis of complex molecules.

Interaction studies involving (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid primarily focus on its ability to form diastereomeric complexes with chiral substrates. These studies utilize techniques such as NMR spectroscopy to analyze the resulting complexes, providing insights into stereochemical configurations and interactions between the compound and its targets .

Several compounds share structural similarities with (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, each exhibiting unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid | Enantiomer with opposite optical activity | Used for similar chiral analysis |

| (S)-(-)-alpha-Hydroxy-alpha-(trifluoromethyl)phenylacetic acid | Hydroxyl group instead of methoxy | Potentially different biological activities |

| (S)-(-)-alpha-Methoxy-beta-(trifluoromethyl)phenylacetic acid | Beta-position substitution | May exhibit different reactivity patterns |

These compounds highlight the versatility of trifluoromethylated phenylacetic acids in various chemical applications while showcasing (S)-(-)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid's unique role as a chiral derivatizing agent.

Origins in Mid-20th Century Chemistry

Harry Stone Mosher (1915–2001), a Stanford University professor, pioneered the synthesis of MTPA while investigating chiral auxiliaries for stereochemical analysis. His work built upon earlier efforts to resolve enantiomers using derivatization agents, but existing methods lacked the precision needed for complex natural products. Mosher’s breakthrough came in 1969 when he demonstrated that diastereomeric esters formed between MTPA and secondary alcohols exhibited distinct proton (¹H) and fluorine (¹⁹F) NMR shifts. This discovery enabled the determination of enantiomeric excess (ee) and absolute configuration with unprecedented reliability.

Key Contributions and Legacy

Mosher’s acid emerged during his studies on tetrodotoxin, a neurotoxin from pufferfish and newts. The need to elucidate the toxin’s stereochemistry drove the development of MTPA as a versatile reagent. By 1973, Mosher and colleagues formalized the method for assigning absolute configurations using MTPA esters, cementing its role in natural product chemistry. Today, the Mosher ester analysis remains a gold standard, with over 5,000 citations in chemical literature.

Absolute Configuration Fundamentals

Absolute configuration defines the spatial arrangement of substituents around a stereogenic center using the Cahn-Ingold-Prelog (CIP) priority system [1]. For S-MTPA, the stereogenic carbon atom binds four distinct groups:

- Phenyl group (C₆H₅)

- Trifluoromethyl group (CF₃)

- Methoxy group (OCH₃)

- Carboxylic acid group (COOH)

Using CIP rules:

- Priority assignment: CF₃ (highest) > C₆H₅ > OCH₃ > COOH (lowest) [5].

- Stereodescriptor: When the lowest-priority group (COOH) is oriented away, the remaining groups form a counterclockwise sequence, yielding the S configuration [1] [5].

A critical nuance arises during derivatization: converting S-MTPA to its acid chloride (S-MTPA-Cl) inverts group priorities due to the introduction of a chlorocarbonyl group (COCl). This changes the stereochemical descriptor from S (in the acid) to R (in the chloride) [5].

Stereochemical Features of (S)-MTPA

Molecular Geometry

S-MTPA adopts a rigid conformation due to:

- Steric bulk from the phenyl and trifluoromethyl groups.

- Electronic effects from the electron-withdrawing CF₃ group, stabilizing the planar carboxylic acid moiety [3] [4].

Role of the Trifluoromethyl Group

- NMR sensitivity: The CF₃ group produces distinct ¹⁹F NMR signals, enabling precise enantiomeric excess (ee) determination [2] [3].

- Conformational locking: CF₃’s size restricts rotation around the C-C bond, enhancing diastereomeric differentiation in Mosher esters [2] [5].

Methoxy Group Influence

- Hydrogen bonding: The methoxy oxygen participates in weak hydrogen bonds, affecting solubility in polar solvents like methanol [3] [4].

- Chiral environment: The OCH₃ group creates an asymmetric environment critical for inducing diastereomerism in derivatives [2] [5].

Comparative Analysis with (R)-(+)-MTPA

Physical Properties

| Property | (S)-(-)-MTPA | (R)-(+)-MTPA |

|---|---|---|

| Optical Rotation | -72° (c=2, methanol) [3] | +72° (c=2, methanol) [3] |

| Melting Point | 43–45°C [3] | 43–45°C [3] |

| Boiling Point | 105–107°C (1 mmHg) [3] | 105–107°C (1 mmHg) [3] |

Stereochemical Behavior

- Enantiomeric relationship: S-MTPA and R-MTPA are non-superimposable mirror images with identical physical properties except for optical rotation [1] [3].

- Derivatization outcomes:

Applications in NMR Analysis

- S-MTPA: Preferred for analyzing alcohols with bulky substituents due to predictable ∆δ values (Δδ = δS-MTPAester – δR-MTPAester) [2] [5].

- R-MTPA: Used complementary to S-MTPA to confirm assignments via inverse shift patterns [2] [3].

Synthetic Utility

Original Synthesis by Mosher

The pioneering synthesis of (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid was developed by Harry Stone Mosher and colleagues in 1969, establishing the foundation for all subsequent synthetic approaches to this important chiral derivatizing agent [1] [2]. The original method begins with phenyl trifluoromethyl ketone as the starting material and proceeds through a multi-step sequence involving cyanide addition, methylation, and hydrolysis reactions.

The initial step involves the nucleophilic addition of sodium cyanide to phenyl trifluoromethyl ketone in 1,2-dimethoxyethane (glyme) at room temperature. This reaction, conducted with 159 grams of phenyl trifluoromethyl ketone and 77 grams of powdered sodium cyanide, proceeds with an initial temperature rise to approximately 40°C and requires 1.5 hours of stirring [2]. The subsequent methylation is achieved using dimethyl sulfate, added dropwise over a 5-hour period while maintaining the temperature below 60°C. This careful temperature control ensures optimal yield of the α-methoxy-α-trifluoromethylphenylacetonitrile intermediate, which is obtained in 97.5% yield after distillation at 85-89°C under 20 mmHg pressure [2].

The hydrolysis of the nitrile intermediate represents a critical step in the synthesis. The nitrile is treated with concentrated sulfuric acid in the presence of water, initially forming a two-layer mixture that becomes homogeneous upon heating on a steam bath for 2 hours, followed by an additional 4 hours of heating [2]. This acid-catalyzed hydrolysis converts the nitrile to the corresponding carboxylic acid. The reaction mixture is then subjected to base hydrolysis using sodium hydroxide (120 grams in 400 mL of water) under reflux conditions for 3 hours, which completes the conversion to the target acid. The overall yield of racemic MTPA from this sequence is 63%, with the product obtained after distillation at 105-110°C under 1 mmHg pressure [2].

Resolution of the racemic acid is accomplished using (+)-α-phenylethylamine as the chiral resolving agent. The salt formation is conducted in ethanol at elevated temperature, followed by slow cooling over 48 hours to allow crystallization. Recrystallization from ethanol provides the optically pure salt with specific rotations of [α]D +59.1° and [α]D +62.5° for different fractions [2]. The resolved acid is recovered by acidification with dilute hydrochloric acid and extraction with ether, yielding the enantiomerically pure (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid.

Modern Synthetic Approaches

Contemporary synthetic methodologies for (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid have evolved to address the limitations of the original Mosher synthesis, particularly in terms of efficiency, scalability, and environmental considerations. These modern approaches encompass both improvements to existing methods and entirely new synthetic strategies.

A significant advancement in the synthesis was reported by Goldberg and Alper in 1992, who developed a simplified route to racemic MTPA [3]. Their approach represents a more direct and efficient method compared to the original multi-step process. The key innovation involves the use of alternative reagents and reaction conditions that streamline the overall transformation while maintaining high yields. This method has been particularly valuable for large-scale preparations where the original Mosher synthesis proved cumbersome.

The vinylation-methylation-ozonolysis sequence represents another modern approach that has gained prominence for its >80% overall yield [4]. This method begins with phenyl trifluoromethyl ketone and employs a sequential transformation involving vinylation to introduce the alkene functionality, followed by methylation and ozonolysis to generate the desired carboxylic acid. The superior yield of this approach compared to the original Mosher method has made it attractive for industrial applications.

Recent developments in fluoroform chemistry have opened new avenues for MTPA synthesis. The use of fluoroform (HCF₃) as a trifluoromethyl source in combination with potassium bis(trimethylsilyl)amide (KHMDS) in triglyme at -40°C has proven effective for the preparation of trifluoromethyl ketones [5] [6]. This methodology achieves yields as high as 92% for various aromatic substrates and represents a more environmentally friendly approach by utilizing the greenhouse gas fluoroform as a feedstock rather than disposing of it as waste.

Transition metal-catalyzed approaches have also emerged as powerful alternatives for MTPA synthesis. These methods typically employ palladium, copper, or other transition metals as catalysts to facilitate key bond-forming reactions. The catalytic approaches often provide better functional group tolerance and can be conducted under milder conditions compared to the traditional methods [7].

The development of continuous flow methods represents a significant advancement in the practical synthesis of MTPA. These approaches allow for better heat and mass transfer, improved safety profiles, and enhanced reproducibility. Flow chemistry techniques have been particularly valuable for reactions involving hazardous reagents such as hydrogen fluoride or other fluorinating agents.

Enantioselective Synthesis Methods

The preparation of enantiomerically pure (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid has been achieved through several distinct enantioselective approaches, each offering unique advantages in terms of efficiency, selectivity, and scalability.

Classical resolution using chiral amines remains the most widely employed method for obtaining enantiomerically pure MTPA. The original Mosher resolution using (+)-α-phenylethylamine provides excellent enantiomeric excess (>99%) but suffers from the inherent limitation of 50% theoretical yield [2]. Alternative chiral resolving agents have been explored to improve the efficiency of this process. The use of different chiral amines, such as α-(1-naphthyl)ethylamine and cinchonine derivatives, has been investigated to optimize the resolution process [8].

Enzymatic resolution methods have emerged as attractive alternatives to classical resolution. Lipase-catalyzed acetylation has proven particularly effective for the preparation of enantiomerically pure MTPA derivatives [9]. The process typically involves the treatment of racemic MTPA with vinyl acetate in the presence of lipase PS from Pseudomonas cepacia, achieving selectivity factors that allow for the preparation of both enantiomers in high enantiomeric excess. The enzymatic approach offers several advantages, including mild reaction conditions, high selectivity, and the ability to operate at ambient temperature.

Asymmetric catalysis represents a more recent development in enantioselective MTPA synthesis. Various chiral catalysts have been employed to achieve direct asymmetric synthesis, avoiding the need for resolution steps. Organocatalysts based on phosphoric acids and cinchonine-squaramides have been used in asymmetric Friedel-Crafts acylation reactions with enantiomeric excess values reaching 90% [10]. Transition metal complexes, including copper, rhodium, iridium, ruthenium, and palladium catalysts, have also been successfully employed in enantioselective transformations [10].

The asymmetric dihydroxylation approach offers another route to enantiomerically pure MTPA precursors. This method utilizes the Sharpless asymmetric dihydroxylation reaction to introduce chirality into the synthetic sequence [11]. The approach begins with appropriate alkene precursors and employs osmium tetroxide in combination with chiral ligands such as dihydroquinine or dihydroquinidine derivatives to achieve high enantioselectivity.

Chiral auxiliary methods have been developed to enable the asymmetric synthesis of MTPA. These approaches typically involve the use of chiral oxazolidinones or other chiral auxiliaries that direct the stereochemistry of key bond-forming reactions. The Evans aldol reaction using chiral oxazolidinones has been particularly successful, providing enantiomeric excess values of 80-95% with recovery yields of 70-85% [9].

Chromatographic methods using chiral stationary phases have proven valuable for both analytical and preparative separations of MTPA enantiomers. Chiral high-performance liquid chromatography (HPLC) columns, particularly those based on Whelk-O and other chiral selectors, can achieve baseline separation of MTPA enantiomers with excellent resolution [12]. While primarily used for analytical purposes, preparative chiral HPLC can provide enantiomerically pure material in quantities sufficient for synthetic applications.

Microscale Preparation Techniques

The development of microscale preparation techniques for (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid and its derivatives has been driven by the need to conserve precious starting materials and enable analysis of small quantities of chiral compounds. These methods are particularly valuable in natural product chemistry and pharmaceutical research where sample quantities are often limited.

The microscale preparation of Mosher's acid chloride represents a significant advancement in the field. Ward and Rhee developed a method that allows for the preparation of MTPA chloride on scales as small as 0.01 mmol [13]. The procedure involves treating MTPA with oxalyl chloride in the presence of dimethyl formamide (DMF) as a catalyst in hexane solvent. The key innovation is the use of hexane as the reaction medium, which allows for the efficient removal of the DMF-derived impurities by simple filtration. The reaction proceeds quantitatively within 1 hour at room temperature, providing MTPA chloride in 85-95% yield suitable for use without further purification [13].

The microscale esterification procedures have been optimized for different scales and applications. For 10 mg scale preparations, the method involves treating the substrate alcohol with MTPA chloride (1.9 equivalents) in the presence of pyridine (3.1 equivalents) in dichloromethane or chloroform at ambient temperature [14]. The reaction is typically complete within 2 hours, as monitored by thin-layer chromatography. The products are purified by flash chromatography using hexanes-ethyl acetate mixtures, providing the desired Mosher esters in 70-85% yield.

For larger microscale preparations (50 mg scale), a modified procedure using deuterated chloroform as both solvent and NMR medium has been developed [14]. This approach allows for direct monitoring of the reaction progress by NMR spectroscopy without the need for separate sampling. The method uses excess MTPA chloride (16 equivalents) and pyridine (39 equivalents) in deuterated chloroform, with the reaction complete within 1 hour. The use of deuterated solvent enables immediate NMR analysis of the reaction mixture, streamlining the analytical workflow.

The dicyclohexylcarbodiimide (DCC) coupling method provides an alternative approach for microscale esterification using the free acid form of MTPA [14]. This method is particularly useful when the acid chloride is not readily available or when milder conditions are required. The procedure involves treating the alcohol substrate with MTPA (3.1 equivalents) and DCC in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane or chloroform. The reaction typically requires 12-24 hours for completion, and the dicyclohexylurea byproduct is removed by filtration through a cotton plug. Yields of 70-80% are typically obtained after purification by flash chromatography.

Lipase-catalyzed acetylation has been adapted for microscale enantiomeric purification of MTPA derivatives [15]. The method employs Amano lipase PS from Pseudomonas cepacia with vinyl acetate in 1,2-dichloroethane at ambient temperature. The high selectivity factors achieved (typically >100) allow for the preparation of enantiomerically pure materials (≥99% ee) in recovery yields of 60-80%. The method is particularly valuable for the purification of synthetic intermediates that may have modest enantiomeric excess from the initial preparation.

The development of microscale analytical methods has been crucial for the characterization of MTPA derivatives. The use of high-field NMR spectroscopy (600-700 MHz) enables the analysis of samples as small as 1-2 mg, providing detailed structural information including stereochemical assignments [12]. The combination of ¹H NMR and ¹⁹F NMR spectroscopy has proven particularly powerful for the analysis of MTPA derivatives, with the fluorine atoms serving as sensitive probes for stereochemical environment.

Microscale purification techniques have been optimized to handle the small quantities typical of these preparations. Semi-preparative HPLC methods using chiral stationary phases can separate diastereomeric MTPA derivatives with high resolution [12]. The use of peak shaving techniques allows for the isolation of highly pure fractions (>95% isomeric purity) even when the initial separation is not complete. These methods are particularly valuable for the preparation of reference standards and for the isolation of minor isomers needed for structural studies.

XLogP3

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Dates

Explore Compound Types